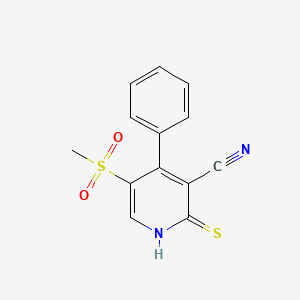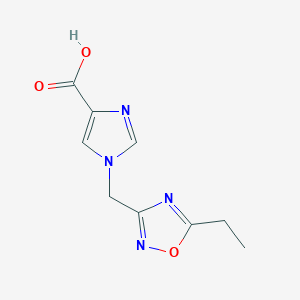
5-Amino-3-cyclopentylisoxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-cyclopentylisoxazole-4-carbonitrile is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-cyclopentylisoxazole-4-carbonitrile typically involves a multicomponent reaction. One common method is the reaction between malononitrile, hydroxylamine hydrochloride, and cyclopentanone under basic conditions. The reaction is usually carried out in an aqueous medium with a base such as potassium carbonate, which facilitates the formation of the isoxazole ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts, such as alumina-supported manganese dioxide, can further enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-cyclopentylisoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitrile oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-3-cyclopentylisoxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-Amino-3-cyclopentylisoxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell lysis and death. In anticancer research, it is believed to inhibit key enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Another heterocyclic compound with similar antimicrobial properties.
5-Amino-isoxazole-4-carbonitrile: Shares the isoxazole ring structure and exhibits similar biological activities.
Uniqueness: 5-Amino-3-cyclopentylisoxazole-4-carbonitrile is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activities and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-amino-3-cyclopentyl-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c10-5-7-8(12-13-9(7)11)6-3-1-2-4-6/h6H,1-4,11H2 |
InChI Key |
SQOSQZIDOYZPJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NOC(=C2C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride](/img/structure/B11782453.png)
![1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B11782457.png)



![3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11782471.png)
![(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782473.png)




![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)
